molecular formula C9H13Cl2N B3132793 3-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 377084-66-7

3-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B3132793
CAS No.: 377084-66-7
M. Wt: 206.11 g/mol
InChI Key: IBNPOJOHLSRYPK-UHFFFAOYSA-N
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Description

It is a psychostimulant drug that has been used in scientific research for over sixty years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloroamphetamine. This intermediate is then reduced to 3-(4-Chlorophenyl)propan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-chlorophenylpropanone in the presence of ammonia and a suitable catalyst, followed by acidification to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group in the precursor molecule to an amine is a key step in its synthesis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium catalyst

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: 3-(4-Chlorophenyl)propan-1-amine

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-(4-Chlorophenyl)propan-1-amine hydrochloride has significant applications in scientific research, particularly in the fields of:

    Pharmaceutical Studies: It is used as a reference standard in the development and testing of new psychostimulant drugs.

    Neuroscience: The compound is studied for its effects on neurotransmitter systems, particularly its ability to release monoamines such as dopamine and serotonin.

    Organic Chemistry: It serves as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propan-1-amine hydrochloride involves the release of monoamines, such as dopamine, norepinephrine, and serotonin, from presynaptic neurons. This release is facilitated by the compound’s ability to enter the neuron and promote the release of these neurotransmitters into the synaptic cleft. The increased concentration of monoamines in the synaptic cleft leads to enhanced stimulation of postsynaptic receptors, resulting in the compound’s psychostimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A natural psychostimulant with similar effects but lacks the chlorine substituent on the aromatic ring.

    Methamphetamine: A more potent psychostimulant with an additional methyl group on the amine nitrogen.

    4-Methylamphetamine: Similar structure but with a methyl group instead of a chlorine atom on the aromatic ring.

Uniqueness

3-(4-Chlorophenyl)propan-1-amine hydrochloride is unique due to the presence of the chlorine atom on the aromatic ring, which influences its pharmacokinetic and pharmacodynamic properties. This structural modification can affect the compound’s potency, duration of action, and side effect profile compared to other amphetamine derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNPOJOHLSRYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377084-66-7
Record name Benzenepropanamine, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377084-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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